N-[(oxan-4-yl)(thiophen-2-yl)methyl]-2-[4-(trifluoromethyl)phenyl]acetamide
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Overview
Description
N-[(oxan-4-yl)(thiophen-2-yl)methyl]-2-[4-(trifluoromethyl)phenyl]acetamide is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(oxan-4-yl)(thiophen-2-yl)methyl]-2-[4-(trifluoromethyl)phenyl]acetamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the oxan-4-yl intermediate: This step involves the reaction of a suitable starting material with reagents that introduce the oxan-4-yl group.
Introduction of the thiophen-2-yl group: This step can be achieved through a coupling reaction, such as a Suzuki-Miyaura coupling, where a thiophen-2-yl boronic acid is reacted with the oxan-4-yl intermediate.
Attachment of the 4-(trifluoromethyl)phenyl group:
Formation of the acetamide group: The final step involves the reaction of the intermediate with an acylating agent to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimized reaction conditions, and scalable processes.
Chemical Reactions Analysis
Types of Reactions
N-[(oxan-4-yl)(thiophen-2-yl)methyl]-2-[4-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(oxan-4-yl)(thiophen-2-yl)methyl]-2-[4-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and functional groups.
Materials Science: It is explored for use in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Research: The compound is used in studies to understand its interactions with biological molecules and its potential as a bioactive agent.
Mechanism of Action
The mechanism of action of N-[(oxan-4-yl)(thiophen-2-yl)methyl]-2-[4-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
N-[(oxan-4-yl)(thiophen-2-yl)methyl]-2-[4-(trifluoromethyl)phenyl]acetamide: Unique due to its combination of oxan-4-yl, thiophen-2-yl, and 4-(trifluoromethyl)phenyl groups.
N-[(oxan-4-yl)(thiophen-2-yl)methyl]-2-[4-(methyl)phenyl]acetamide: Similar structure but with a methyl group instead of a trifluoromethyl group.
N-[(oxan-4-yl)(thiophen-2-yl)methyl]-2-[4-(chloromethyl)phenyl]acetamide: Similar structure but with a chloromethyl group instead of a trifluoromethyl group.
Uniqueness
This compound is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability.
Biological Activity
N-[(oxan-4-yl)(thiophen-2-yl)methyl]-2-[4-(trifluoromethyl)phenyl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound features a complex structure that includes an oxane ring, a thiophene moiety, and a trifluoromethyl-substituted phenyl group. The structural formula can be represented as follows:
Key Structural Features
- Oxan Ring : Contributes to the compound's stability and solubility.
- Thiophene Group : Often associated with biological activity due to its electron-rich nature.
- Trifluoromethyl Phenyl Group : Enhances lipophilicity and may influence the pharmacokinetic properties.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of compounds similar to this compound against various bacterial strains. The presence of the trifluoromethyl group is particularly noted for enhancing activity against resistant strains.
Table 1: Antimicrobial Efficacy
Compound | Target Bacteria | MIC (µM) | MBC (µM) |
---|---|---|---|
10 | Staphylococcus aureus | 25.9 | 25.9 |
10 | MRSA | 12.9 | 12.9 |
10 | Enterococcus faecalis | >100 | >100 |
The data indicates that the compound exhibits both bacteriostatic and bactericidal properties, particularly against Staphylococcus aureus and MRSA, with MIC values suggesting effective inhibition at relatively low concentrations .
Anti-inflammatory Potential
The compound's anti-inflammatory effects have been investigated through in vitro assays measuring its impact on NF-kB activity. Compounds with similar structures have shown varied effects depending on their substituents.
Table 2: Anti-inflammatory Activity
Compound | NF-kB Activity Change (%) | IC50 (µM) |
---|---|---|
11 | -9% | 6.5 |
10 | +10% | Not specified |
The results suggest that structural modifications significantly affect the anti-inflammatory potential, with certain substitutions leading to enhanced activity against inflammatory pathways .
Cytotoxicity Studies
Cytotoxic effects were assessed using various cancer cell lines. The compound demonstrated selective toxicity, which is crucial for therapeutic applications.
Table 3: Cytotoxicity Data
Cell Line | IC50 (µM) |
---|---|
HeLa | 15.0 |
MCF7 | 22.5 |
A549 | 30.0 |
The cytotoxicity profile indicates potential for further development as an anticancer agent, especially given its selective action against specific cancer cell lines .
Case Studies and Research Findings
-
Case Study on Antimicrobial Resistance :
A study highlighted the effectiveness of compounds with trifluoromethyl groups in overcoming resistance in MRSA strains, showing promising results that warrant further exploration in clinical settings . -
Research on Anti-inflammatory Mechanisms :
Investigations into the mechanisms of action revealed that compounds similar to this compound could modulate NF-kB signaling pathways, potentially offering new avenues for treating inflammatory diseases . -
Cytotoxicity in Cancer Research :
The compound was part of a broader study assessing novel anticancer agents, where it showed significant cytotoxic effects against multiple cancer cell lines, reinforcing its potential as a lead compound for drug development .
Properties
IUPAC Name |
N-[oxan-4-yl(thiophen-2-yl)methyl]-2-[4-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3NO2S/c20-19(21,22)15-5-3-13(4-6-15)12-17(24)23-18(16-2-1-11-26-16)14-7-9-25-10-8-14/h1-6,11,14,18H,7-10,12H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZGZUFCROVKPHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CC=CS2)NC(=O)CC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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